molecular formula C10H12D9NO4.HCl B1191944 Miglustat - d9 hydrochloride

Miglustat - d9 hydrochloride

Cat. No.: B1191944
M. Wt: 264.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterated miglustat.

Scientific Research Applications

1. Impact on Intestinal Disaccharidases

Miglustat is known for its effects on lysosomal storage diseases like Gaucher disease type I and Niemann Pick disease type C. A significant long-term effect of Miglustat is its interference with N-glycosylation of proteins in the ER, leading to a delay in the trafficking of sucrase-isomaltase, which affects its association with lipid rafts and apical targeting. Miglustat also impacts lactase-phlorizin hydrolase, blocking it partially intracellularly. These effects contribute to the observed carbohydrate maldigestion symptoms associated with Miglustat treatment (Amiri & Naim, 2014).

2. Applications in Cystic Fibrosis

Miglustat has been shown to correct the defective trafficking of the F508del-CFTR protein in cystic fibrosis (CF). In vivo studies indicate that nasal delivery of Miglustat normalizes sodium and Cftr-dependent chloride transport in F508del transgenic mice. This highlights Miglustat's potential as a topical therapy for CF (Lubamba et al., 2009).

3. Effect on Neurological Manifestations in Niemann-Pick Disease

Miglustat has demonstrated effectiveness in stabilizing key neurological manifestations of Niemann-Pick disease type C in both pediatric and adult patients. This includes improvements or stabilization in horizontal saccadic eye movement peak velocity, ambulation, manipulation, language, and swallowing (Lyseng-Williamson, 2013).

4. Gastrointestinal Disturbances Management

Miglustat treatment in patients with Gaucher disease and Niemann-Pick disease type C is associated with gastrointestinal disturbances. The mechanism involves Miglustat's inhibition of intestinal disaccharidase enzymes, leading to sub-optimal hydrolysis of carbohydrates. Dietary modifications and dose escalation at treatment initiation may reduce gastrointestinal disturbances (Belmatoug et al., 2011).

5. Potential in Gaucher Disease Management

Miglustat has been positioned as a substrate-reducing agent in the management of type I (non-neuronopathic) Gaucher disease, especially in patients unsuitable for enzyme replacement therapy. It inhibits the biosynthesis of macromolecular substrates that accumulate pathologically in glycosphingolipidoses, showing therapeutic potential (Cox et al., 2003).

6. Applications in Tay-Sachs Disease

In a controlled clinical study with patients with late-onset Tay-Sachs disease, Miglustat did not show measurable benefits over 12 months of treatment. However, it provided valuable insights into its application in similar genetic disorders and highlighted the safety profile of Miglustat in these conditions (Shapiro et al., 2009).

7. Role in Glycosphingolipid Synthesis Inhibition

As a glucosylceramide synthase inhibitor, Miglustat plays a key role in the inhibition of glycosphingolipid synthesis, which is crucial in several lysosomal storage disorders. This strategy, termed substrate-reduction therapy, is particularly significant in conditions resulting in the accumulation of glycosphingolipids within cells (Lachmann, 2005).

Properties

Molecular Formula

C10H12D9NO4.HCl

Molecular Weight

264.79

synonyms

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.